tert-butyl 3-fluoropyrrolidine-3-carboxylate

Medicinal Chemistry ADME Optimization CNS Drug Design

tert-Butyl 3-fluoropyrrolidine-3-carboxylate (CAS 1315591-03-7, MFCD20688718) is a fluorinated pyrrolidine building block bearing a geminal fluorine and tert-butyl ester at the 3-position, yielding a quaternary stereocenter with a free secondary amine. With molecular formula C₉H₁₆FNO₂ and molecular weight 189.23 g·mol⁻¹, the compound is supplied at purities of 95% (Bidepharm) to 98% (Leyan) with batch-specific QC including NMR, HPLC, and GC.

Molecular Formula C9H16FNO2
Molecular Weight 189.23 g/mol
CAS No. 1315591-03-7
Cat. No. B6616269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-fluoropyrrolidine-3-carboxylate
CAS1315591-03-7
Molecular FormulaC9H16FNO2
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCNC1)F
InChIInChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)9(10)4-5-11-6-9/h11H,4-6H2,1-3H3
InChIKeyDGBADFUJKJZSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Fluoropyrrolidine-3-Carboxylate (CAS 1315591-03-7): Essential Building Block for Fluorinated Pyrrolidine-Based Drug Discovery Programs


tert-Butyl 3-fluoropyrrolidine-3-carboxylate (CAS 1315591-03-7, MFCD20688718) is a fluorinated pyrrolidine building block bearing a geminal fluorine and tert-butyl ester at the 3-position, yielding a quaternary stereocenter with a free secondary amine . With molecular formula C₉H₁₆FNO₂ and molecular weight 189.23 g·mol⁻¹, the compound is supplied at purities of 95% (Bidepharm) to 98% (Leyan) with batch-specific QC including NMR, HPLC, and GC . The pyrrolidine ring is the third most common heterocycle in FDA-approved drugs, and strategic 3-fluorination is a validated approach for modulating amine basicity, conformational preference, and metabolic stability in drug candidates targeting DPP-IV, integrins, nicotinic receptors, and kinases .

Why Generic Substitution of tert-Butyl 3-Fluoropyrrolidine-3-Carboxylate with N-Boc or Non-Fluorinated Analogs Fails in Drug Discovery


Generic replacement of tert-butyl 3-fluoropyrrolidine-3-carboxylate with tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine, CAS 518063-52-0) or non-fluorinated tert-butyl pyrrolidine-3-carboxylate (CAS 91040-52-7) is scientifically unsound due to three irreconcilable differences. First, the 1-carboxylate (N-Boc) analog requires removal of the Boc protecting group before the pyrrolidine nitrogen can participate in amide bond formation or N-alkylation, adding a synthetic step and potentially compromising acid-sensitive functionality elsewhere in the molecule [1]. Second, substitution with the non-fluorinated analog eliminates the ~2.6–4.6 log unit reduction in amine basicity conferred by the 3-fluoro substituent (conjugate acid pKa reduced from ~11.3 to 6.69–8.68), directly impairing passive membrane permeability, CNS penetration, and selectivity profiles that depend on controlled protonation states [2]. Third, the quaternary 3-position in the target compound prevents configurational instability and epimerization that can occur with 3-fluoropyrrolidine derivatives bearing a 3-proton, ensuring stereochemical fidelity throughout multi-step syntheses [3].

Quantitative Evidence for Selecting tert-Butyl 3-Fluoropyrrolidine-3-Carboxylate Over Closest Analogs: Head-to-Head and Cross-Study Comparisons


Amine Basicity Reduction: Quantified pKa Shift vs. Unsubstituted Pyrrolidine

The 3-fluoro substituent reduces the conjugate acid pKa of the pyrrolidine amine from ~11.3 (unsubstituted pyrrolidine) to 6.69 (experimental value for 3-fluoropyrrolidine hydrochloride) or 8.68 ± 0.10 (ACD/Labs predicted value) . This pKa reduction of 2.6–4.6 log units means that at physiological pH 7.4, the fraction of unprotonated (membrane-permeable) amine increases from <0.01% for unsubstituted pyrrolidine to approximately 5–16% for the 3-fluorinated analog, representing an over 500-fold improvement in neutral fraction . This property is directly transferable to tert-butyl 3-fluoropyrrolidine-3-carboxylate, as the tert-butyl ester at the 3-position exerts negligible electronic perturbation on the ring nitrogen basicity.

Medicinal Chemistry ADME Optimization CNS Drug Design

Orthogonal Protecting Group Strategy: Free NH vs. N-Boc-3-Fluoropyrrolidine

tert-Butyl 3-fluoropyrrolidine-3-carboxylate (CAS 1315591-03-7) provides a free secondary amine (SMILES: CC(C)(C)OC(=O)C1(F)CCNC1) , whereas the most common commercial comparator tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS 518063-52-0; synonymous with N-Boc-3-fluoropyrrolidine) carries a Boc protecting group on the nitrogen . In the target compound, the tert-butyl ester at the 3-position and the free amine constitute a fully orthogonal protection pair: the tert-butyl ester is stable to hydrogenolysis and basic conditions but cleaved by TFA or HCl/dioxane, while the free amine is immediately available for acylation, reductive amination, or sulfonylation without a prior deprotection step [1]. By contrast, the N-Boc analog requires acid-mediated Boc removal (TFA or HCl) before the nitrogen can be functionalized, consuming one additional synthetic step and precluding the presence of other acid-labile protecting groups in the same sequence.

Synthetic Chemistry Library Synthesis Parallel Medicinal Chemistry

Quaternary C-3 Center: Configurational Stability Advantage vs. 3-Fluoropyrrolidine

tert-Butyl 3-fluoropyrrolidine-3-carboxylate contains a fully substituted C-3 carbon bearing both the fluorine atom and the tert-butyl ester (geminal disubstitution pattern) . This quaternary center is configurationally stable because it lacks an acidic α-proton that could undergo base- or heat-mediated deprotonation–reprotonation epimerization. In contrast, (S)-3-fluoropyrrolidine (CAS 136725-54-7) and its hydrochloride salt bear a single fluorine substituent and a hydrogen atom at C-3, making the stereocenter potentially labile under basic conditions or at elevated temperatures . The quaternary 3-fluoro-3-carboxylate motif is analogous to the core of 3-fluoro-3-substituted pyrrolidines disclosed in patents as integrin αvβ6 antagonists, where stereochemical integrity at the 3-position was essential for biological activity [1].

Stereochemical Integrity Chiral Building Block Scale-Up Chemistry

DPP-IV Selectivity: (S)-3-Fluoropyrrolidine Derivatives Show Good Selectivity for DP-IV Over QPP

Caldwell et al. (2004) reported that amides derived from fluorinated pyrrolidines and 4-substituted cyclohexylglycine analogues were evaluated as inhibitors of dipeptidyl peptidase IV (DP-IV). Analogues incorporating (S)-3-fluoropyrrolidine showed good selectivity for DP-IV over the off-target enzyme quiescent cell proline dipeptidase (QPP) [1]. Compound 48, a representative (S)-3-fluoropyrrolidine-containing amide, demonstrated good pharmacokinetic properties and was orally active in an oral glucose tolerance test (OGTT) in lean mice [1]. Separately, Caldwell et al. established quantitative structure–activity relationships (3D-QSAR) for fluoropyrrolidine amides as DP-IV inhibitors, with CoMFA r² = 0.982 and CoMSIA r² = 0.953, providing a predictive framework for designing new analogs [2]. The selectivity over QPP is critical because QPP (also known as DPP7) is a closely related serine protease whose inhibition could lead to off-target effects; the 3-fluoropyrrolidine scaffold provides a validated solution to this selectivity challenge [3].

Metabolic Disease DPP-IV Inhibition Type 2 Diabetes

Conformational Pre-Organization: Fluorine Gauche Effect Controls Pyrrolidine Ring Puckering

Combettes et al. (2012) investigated a series of 3-fluoropyrrolidines using ¹⁹F–¹H scalar couplings and heteronuclear NOEs, combined with single-crystal X-ray analysis, to demonstrate that the stereoelectronic fluorine gauche effect stabilizes specific pyrrolidine ring conformations [1]. The fluorine atom preferentially adopts a gauche orientation relative to the ring nitrogen, biasing the pyrrolidine pucker toward defined C(γ)-exo or C(γ)-endo geometries depending on the substitution pattern. This conformational pre-organization has direct consequences for molecular recognition: in the α4β2 nicotinic ligand series reported by Tamborini et al. (2015), the 3-fluoropyrrolidine nucleus showed improved affinity and selectivity for the α4β2 subtype over other nicotinic receptor subtypes, with the fluorine atom properly decreasing amine basicity and the locked conformation reducing the entropic penalty of binding [2][3]. Non-fluorinated pyrrolidines exhibit greater conformational flexibility, which can reduce target binding affinity due to conformational entropy costs.

Conformational Analysis Structure-Based Drug Design 19F NMR

High-Impact Application Scenarios for tert-Butyl 3-Fluoropyrrolidine-3-Carboxylate in Drug Discovery and Chemical Biology


DPP-IV/DPP4 Inhibitor Lead Optimization for Type 2 Diabetes

Medicinal chemistry teams developing next-generation DPP-IV inhibitors can directly incorporate tert-butyl 3-fluoropyrrolidine-3-carboxylate as the fluorinated pyrrolidine precursor. Following tert-butyl ester cleavage (TFA/DCM), the resulting 3-fluoropyrrolidine-3-carboxylic acid is coupled to cyclohexylglycine or related amino acid partners to generate amide libraries with proven DPP-IV selectivity over QPP. The validated 3D-QSAR models (CoMFA r² = 0.982; CoMSIA r² = 0.953) reported by Murugesan et al. (2007) [1] enable rational design iterations. The free NH accelerates SAR exploration by allowing direct amide coupling without Boc deprotection, as demonstrated in the core fluoropyrrolidine amide series by Caldwell et al. (2004) [2].

αvβ6 Integrin Antagonist Development for Fibrotic Diseases

The 3-fluoro-3-carboxylate quaternary scaffold serves as a key intermediate for integrin αvβ6 antagonists. Anderson et al. (2024) reported 3-aryl((S)-3-fluoropyrrolidin-1-yl)butanoic acids achieving pIC₅₀ = 8.0 (IC₅₀ ≈ 10 nM) against αvβ6 integrin with high solubility (>2 mg·mL⁻¹ in physiological media) [1]. The target compound provides the 3-fluoro-3-carboxylate core, which after ester deprotection and N-functionalization yields the critical pyrrolidine-arylbutanoic acid pharmacophore. The quaternary C-3 center guarantees configurational stability during the multi-step synthesis mandated by the patent literature [2], a critical quality attribute for GMP manufacturing of clinical candidates.

CNS-Penetrant Nicotinic Receptor Ligand Design

For CNS drug discovery programs targeting α4β2 nicotinic acetylcholine receptors (nAChRs) implicated in Alzheimer's disease, Parkinson's disease, and schizophrenia, the 3-fluoropyrrolidine motif has been validated by Tamborini et al. (2015) [1]. The fluorine atom at the 3-position properly decreases pyrrolidine basicity, increasing the fraction of neutral amine capable of passive blood-brain barrier penetration while maintaining sufficient basicity for receptor binding. tert-Butyl 3-fluoropyrrolidine-3-carboxylate enables the construction of focused libraries where the 3-fluoropyrrolidine nucleus is elaborated at the nitrogen with pyridine-ethynyl or pyridine-alkoxyaryl substituents, the privileged chemotypes identified in the Tamborini study.

19F NMR Probe Synthesis for Protein Dynamics and Ligand-Binding Studies

The 3-fluoropyrrolidine scaffold provides a sensitive ¹⁹F NMR handle for studying protein-ligand interactions, conformational dynamics, and target engagement in cellular environments. The conformational properties elucidated by Combettes et al. (2012) [1] — specifically the ¹⁹F–¹H scalar coupling constants and NOE-derived distance restraints — allow researchers to correlate observed ¹⁹F chemical shift perturbations with specific conformational changes upon target binding. tert-Butyl 3-fluoropyrrolidine-3-carboxylate can be incorporated into peptide mimetics, activity-based probes, or fragment libraries, where the ¹⁹F nucleus serves as a sensitive and background-free reporter for binding events in complex biological milieux.

Quote Request

Request a Quote for tert-butyl 3-fluoropyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.